molecular formula C13H26O8 B14718431 Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate CAS No. 14274-62-5

Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate

Cat. No.: B14718431
CAS No.: 14274-62-5
M. Wt: 310.34 g/mol
InChI Key: SUCYFLRAYXOZCL-UHFFFAOYSA-N
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Description

Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate typically involves the esterification of acetic acid with 2,2-bis(hydroxymethyl)pentanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2,2-bis(hydroxymethyl)pentanol.

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)pentanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 2,2-bis(hydroxymethyl)pentanol. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different alkyl group.

    Methyl butyrate: An ester with a different carboxylic acid moiety.

    Propyl acetate: Similar ester with a different alkyl group.

Uniqueness

Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is unique due to the presence of the 2,2-bis(hydroxymethyl)pentyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

14274-62-5

Molecular Formula

C13H26O8

Molecular Weight

310.34 g/mol

IUPAC Name

acetic acid;2,2-bis(hydroxymethyl)pentyl acetate

InChI

InChI=1S/C9H18O4.2C2H4O2/c1-3-4-9(5-10,6-11)7-13-8(2)12;2*1-2(3)4/h10-11H,3-7H2,1-2H3;2*1H3,(H,3,4)

InChI Key

SUCYFLRAYXOZCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O

Origin of Product

United States

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